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Abstract

FK888 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1)
receptor, with high affinity for the human receptor subtype. This document provides a
comprehensive overview of the chemical structure, physicochemical properties, and
pharmacological characteristics of FK888. Detailed methodologies for key in vitro and in vivo
experiments are provided, along with a summary of its interaction with the NK1 receptor
signaling pathway. This guide is intended to serve as a technical resource for researchers and
professionals involved in drug discovery and development, particularly those focused on
neurokinin receptor modulation.

Chemical Structure and Identification

FK888 is a synthetic dipeptide derivative with a complex molecular architecture. Its systematic
IUPAC name is (2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-
yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide.[1] The molecule
incorporates several key pharmacophoric features, including a substituted pyrrolidine ring, a
naphthalen-2-ylalanine moiety, and a 1-methylindole-3-carbonyl group, which contribute to its
high-affinity binding to the NK1 receptor.

Table 1: Chemical Identifiers for FK888
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Identifier Value

(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-
naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-

IUPAC Name . -
(1-methylindole-3-carbonyl)pyrrolidine-2-
carboxamide[1]

Molecular Formula C36H36N404[1][2]

CAS Number 138449-07-7[1][2]

CN1C=C(C2=CC=CC=C21)C(=O)N3C--
SMILES INVALID-LINK--
C(=O)N(C)CC6=CC=CC=C6">C@@HO[1]

Physicochemical Properties

The physicochemical properties of FK888 are critical for its absorption, distribution,
metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of FK888

Property Value

Molecular Weight 588.7 g/mol [1]

XLogP3 4.6[1]

Hydrogen Bond Donor Count 2[1]

Hydrogen Bond Acceptor Count 4[1]

Rotatable Bond Count 8[1]

Topological Polar Surface Area 94.9 A7[1]

Solubility Soluble to 100 mM in DMSO and ethanol[3]
Appearance White to tan solid powder[4]

Storage Store at -20°CJ3]
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Pharmacological Properties

FK888 is characterized by its high affinity and selectivity for the human NK1 receptor, acting as
a competitive antagonist to the endogenous ligand, Substance P.

Table 3: Pharmacological Data for FK888

Parameter Value Species/Assay

Ki (Binding Affinity) 0.69 nM Human NK1 Receptor[1][4]

o 320-fold higher for human vs.
Selectivity [1][4]
rat NK1 receptor

Substance P-induced
ICso0 32nM contraction of isolated guinea

pig trachea[1][4]

Schild analysis of
hosphatidylinositol hydrolysis
pA:2 8.9 p P Y .y Y
in CHO cells expressing

human NK1 receptor[5]

Competitive inhibition of

[Sar®,Met(O2)]substance P-
PKB 7.1 . o .

induced contractions in rabbit

iris sphincter[6]

Inhibition of electrically-

evoked, tachykinin-mediated
pICso 6.6 .

contractile responses of the

rabbit iris sphincter[6]

Signaling Pathway

FK888 exerts its pharmacological effects by blocking the signaling cascade initiated by the
binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The primary
signaling pathway involves the activation of Gaq, leading to the stimulation of phospholipase C
(PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
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trisphosphate (IP3) and diacylglycerol (DAG). IPs mediates the release of intracellular calcium
(Caz*), while DAG activates protein kinase C (PKC), which in turn can activate downstream
pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Plasma Membrane

Click to download full resolution via product page

Caption: FK888 antagonism of the Substance P/NK1 receptor signaling pathway.

Experimental Protocols
In Vitro: Substance P-Induced Contraction of Isolated
Guinea Pig Trachea

This assay is a classical method to evaluate the potency of NK1 receptor antagonists.
Methodology:

» Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised
and placed in Krebs-Henseleit solution. The trachea is cut into spiral strips or rings.

o Organ Bath Setup: The tracheal preparations are mounted in organ baths containing Krebs-
Henseleit solution, maintained at 37°C, and continuously aerated with 95% Oz and 5% COs-.
The tissues are connected to isometric force transducers to record contractions.

o Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately
1-2 g for at least 60 minutes. During this period, the bath solution is changed every 15-20
minutes.

e Assay Procedure:

o A cumulative concentration-response curve to Substance P is established to determine the
baseline contractile response.
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o The tissues are washed and allowed to return to baseline.

o Tissues are pre-incubated with various concentrations of FK888 (or vehicle control) for a
defined period (e.g., 30-60 minutes).

o A second cumulative concentration-response curve to Substance P is then generated in
the presence of FK888.

o Data Analysis: The contractile responses are measured as a percentage of the maximum
contraction induced by a standard agonist (e.g., acetylcholine or KCI). The ICso value for
FK888 is calculated by determining the concentration that causes a 50% inhibition of the
maximal Substance P-induced contraction.

In Vivo: Substance P-Induced Airway Constriction in
Guinea Pigs

This in vivo model assesses the efficacy of FK888 in a more physiologically relevant setting.
Methodology:

» Animal Preparation: Male guinea pigs are anesthetized (e.g., with urethane). A tracheal
cannula is inserted for artificial ventilation, and a jugular vein catheter is implanted for drug
administration.

» Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are
measured using a whole-body plethysmograph or by monitoring changes in intratracheal
pressure and airflow.

o Experimental Protocol:
o A baseline of airway mechanics is established.

o Substance P is administered intravenously to induce bronchoconstriction, and the changes
in airway resistance and compliance are recorded.

o After the response returns to baseline, animals are treated with FK888 (administered
intravenously or orally) or vehicle.
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o Following a pre-determined time, the Substance P challenge is repeated.

o Data Analysis: The inhibitory effect of FK888 is quantified by comparing the magnitude of the
Substance P-induced bronchoconstriction before and after FK888 administration. The EDso
(the dose required to produce 50% of the maximum inhibitory effect) can be calculated.

Radioligand Binding Assay for NK1 Receptor

This assay determines the binding affinity (Ki) of FK888 for the NK1 receptor.
Methodology:

 Membrane Preparation: Cell membranes expressing the human NK1 receptor (e.g., from
transfected CHO or HEK293 cells) are prepared by homogenization and centrifugation.

o Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
o Afixed concentration of a radiolabeled NK1 receptor ligand (e.g., [*H]-Substance P).
o Varying concentrations of FK888.
o The prepared cell membranes.
o Assay buffer.

e Incubation: The plate is incubated at room temperature for a sufficient time to reach binding
equilibrium (e.g., 60-90 minutes).

» Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
glass fiber filters, which trap the membranes with the bound radioligand. The filters are then
washed with ice-cold buffer to remove unbound radioligand.

o Quantification: The amount of radioactivity retained on the filters is measured by liquid
scintillation counting.

o Data Analysis: Non-specific binding is determined in the presence of a high concentration of
an unlabeled NK1 receptor ligand. Specific binding is calculated by subtracting non-specific

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1672746?utm_src=pdf-body
https://www.benchchem.com/product/b1672746?utm_src=pdf-body
https://www.benchchem.com/product/b1672746?utm_src=pdf-body
https://www.benchchem.com/product/b1672746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

binding from total binding. The ICso value for FK888 is determined from the competition
binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion

FK888 is a valuable pharmacological tool for investigating the role of the Substance P/NK1
receptor system in various physiological and pathological processes. Its high affinity and
selectivity for the human NK1 receptor make it a lead compound for the development of
therapeutic agents targeting conditions such as pain, inflammation, and emesis. The detailed
chemical, physical, and pharmacological data, along with the experimental methodologies
provided in this guide, offer a comprehensive resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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